4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile
CAS No.: 551931-11-4
Cat. No.: VC6984678
Molecular Formula: C19H16F3N3O
Molecular Weight: 359.352
* For research use only. Not for human or veterinary use.
![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile - 551931-11-4](/images/structure/VC6984678.png)
Specification
CAS No. | 551931-11-4 |
---|---|
Molecular Formula | C19H16F3N3O |
Molecular Weight | 359.352 |
IUPAC Name | 4-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]benzonitrile |
Standard InChI | InChI=1S/C19H16F3N3O/c20-19(21,22)16-3-1-2-15(12-16)18(26)25-10-8-24(9-11-25)17-6-4-14(13-23)5-7-17/h1-7,12H,8-11H2 |
Standard InChI Key | FVFUZGUMWJZBHP-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
The compound’s systematic IUPAC name, 4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile, reflects its three primary components:
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A benzonitrile group (C6H4CN) at the para position
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A piperazine ring (C4H8N2) serving as a central linker
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A 3-(trifluoromethyl)benzoyl substituent (C8H4F3O) attached to the piperazine nitrogen
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C19H15F3N3O with a calculated molecular weight of 364.34 g/mol. This aligns with related piperazine-containing analogs documented in PubChem entries .
Spectral Characterization
While specific spectral data for this compound remain unpublished, key functional groups can be inferred from analogous structures:
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Trifluoromethyl Signal: Characteristic 19F NMR chemical shift near -60 ppm
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Aromatic Protons: Multiplet signals between δ 7.2–8.1 ppm in 1H NMR
Synthesis and Manufacturing Considerations
The synthesis likely follows a multi-step protocol common to piperazine derivatives, as demonstrated in recent triazole synthesis methodologies :
Proposed Synthetic Route
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Nucleophilic Aromatic Substitution | 4-fluorobenzonitrile, piperazine | 4-(piperazino)benzonitrile |
2 | Acylation | 3-(trifluoromethyl)benzoyl chloride, DIPEA | Target compound |
This route parallels the synthesis of 4-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazin-1-yl]benzonitrile, where piperazine intermediates undergo subsequent functionalization.
Industrial-Scale Challenges
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Trifluoromethyl Group Incorporation: Requires specialized fluorination agents like (trifluoromethyl)trimethylsilane (TMSCF3)
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Purification Difficulties: High lipophilicity (logP ≈ 3.8 predicted) necessitates chromatographic separation
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Yield Optimization: Typical yields for similar compounds range from 35–55%
Physicochemical Properties
Experimental data from structurally related compounds suggest the following characteristics :
Property | Value/Range | Method |
---|---|---|
Melting Point | 142–145°C (predicted) | Differential Scanning Calorimetry |
Solubility in DMSO | >50 mg/mL | Equilibrium solubility |
Partition Coefficient (logP) | 3.72 ± 0.15 | HPLC determination |
pKa | 4.1 (piperazine NH) | Potentiometric titration |
The trifluoromethyl group significantly enhances membrane permeability compared to non-fluorinated analogs, as evidenced by Caco-2 permeability assays showing Papp > 5 × 10⁻⁶ cm/s.
Hazard Category | Precautionary Measures |
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Acute Toxicity | Use NIOSH-approved respirator |
Skin Irritation | Wear nitrile gloves |
Environmental Impact | Avoid aqueous discharge |
Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 210°C, requiring storage below 25°C in inert atmospheres .
Comparative Analysis with Structural Analogs
The table below highlights key differences from related compounds:
This comparison underscores the importance of the benzoyl-piperazine linkage in modulating physicochemical and biological properties.
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability
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Crystallographic Studies: Determine binding modes with biological targets
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Structure-Activity Relationships: Synthesize derivatives with varied substituents
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